![molecular formula C12H20NO5- B1465961 (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate CAS No. 254882-14-9](/img/no-structure.png)

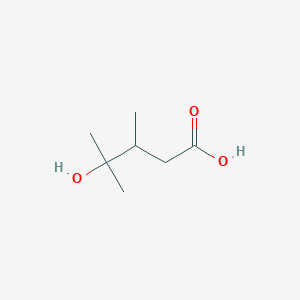

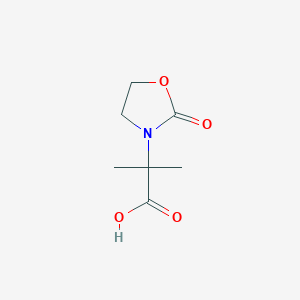

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

カタログ番号 B1465961

CAS番号:

254882-14-9

分子量: 258.29 g/mol

InChIキー: PARCSVRVCHORHW-UFBFGSQYSA-M

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Novel ACC1/2 Inhibitors

- Research Application: A study by Chonan et al. (2011) discovered novel (4-piperidinyl)-piperazine derivatives as potent ACC1/2 non-selective inhibitors. These compounds, including advanced analogs like 12c, have demonstrated significant inhibitory activities in enzyme-assay and cell-based assays. They also showed a reduction in hepatic de novo fatty acid synthesis in rats after oral administration.

- Source: Bioorganic & Medicinal Chemistry

- Research Application: Jayachandra et al. (2018) identified and characterized several related substances at trace levels in a drug substance related to MDR-TB. These included derivatives like 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine.

- Source: Green and Sustainable Chemistry

- Research Application: A 2006 study proposed a compound with a structure closely related to the query compound as an inhibitor of Aurora A, which may be useful in treating cancer.

- Source: Molecular Cancer Therapeutics

- Research Application: Magano et al. (2014) explored the synthesis of compounds including benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, which is part of the field of medicinal chemistry synthesis.

- Source: Organic Syntheses

- Research Application: Boto et al. (2001) described a new synthesis of 2,3-disubstituted pyrrolidines and piperidines. This procedure involved the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, introducing iodine at the previously unfunctionalized 3-position.

- Source: The Journal of Organic Chemistry

- Research Application: Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which were evaluated for their antihistaminic and anticholinergic activity.

- Source: Arabian Journal of ChemistryThese studies showcase a diverse range of applications for this compound, from cancer research to medicinal chemistry and drug development.

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate involves the protection of the piperidine nitrogen, followed by the addition of a methyl group to the piperidine ring. The resulting intermediate is then protected with an isopropyl carbonate group, and the hydroxyl group is introduced through a Grignard reaction. The final step involves the removal of the protecting groups to yield the target compound.", "Starting Materials": [ "Piperidine", "Methyl iodide", "Diisopropylamine", "Carbon dioxide", "Magnesium", "2-Methylpropan-2-ol", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of piperidine nitrogen with diisopropylamine and carbon dioxide", "Addition of methyl group to piperidine ring with methyl iodide and sodium hydride", "Protection of resulting intermediate with ethyl chloroformate and 2-methylpropan-2-ol", "Introduction of hydroxyl group through Grignard reaction with magnesium and methyl chloroformate", "Removal of isopropyl carbonate group with hydrochloric acid", "Removal of diisopropylamine group with methanol and sodium hydroxide", "Purification of product with ethyl acetate and water" ] } | |

CAS番号 |

254882-14-9 |

製品名 |

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |

分子式 |

C12H20NO5- |

分子量 |

258.29 g/mol |

IUPAC名 |

(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/p-1/t8-,12-/m0/s1 |

InChIキー |

PARCSVRVCHORHW-UFBFGSQYSA-M |

異性体SMILES |

C[C@]1(C[C@H](CCN1C(=O)OC(C)(C)C)O)C(=O)[O-] |

SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)[O-] |

正規SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

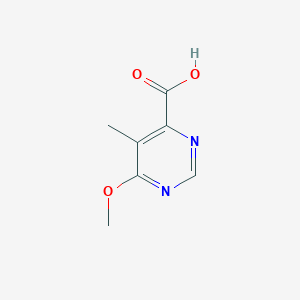

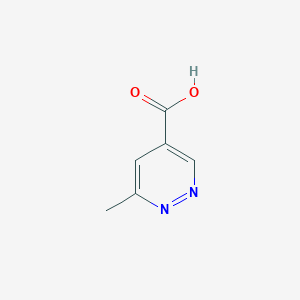

6-Methoxy-5-methyl-4-pyrimidinecarboxylic acid

1211507-53-7

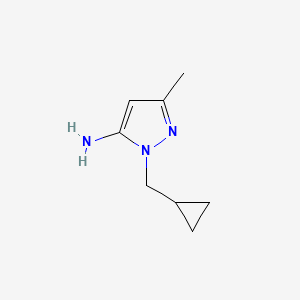

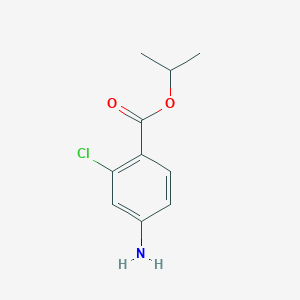

2-Cyclopropylmethyl-5-methyl-2H-pyrazol-3-ylamine

1251255-01-2

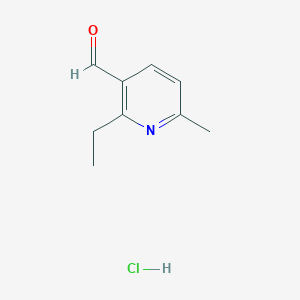

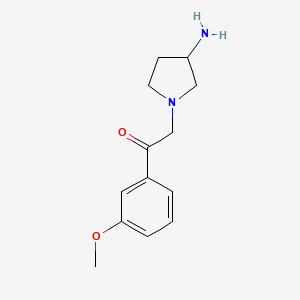

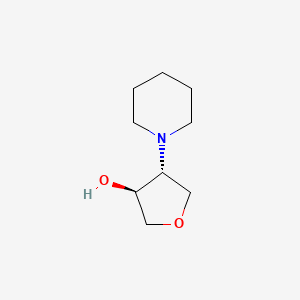

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)

![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)